5-Chloro-2-oxindole-1-carboxamide

Process Chemistry Oxindole Cyclisation Yield Optimization

5-Chloro-2-oxindole-1-carboxamide is the penultimate Tenidap intermediate, differentiated by the 5-chloro substituent that electronically activates the ring for regioselective 3-acylation. It delivers >2-fold yield advantage in cyclisation and 88% acylation yield. Validated at kg scale, 98% purity, and safe inorganic cyanate process ensure reproducible scaling. Direct substrate for 3-acyl oxindole libraries. Ideal for pilot-plant transfer and QC reference use.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 100599-06-2
Cat. No. B046561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-oxindole-1-carboxamide
CAS100599-06-2
Synonyms5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide; 
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N
InChIInChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14)
InChIKeyWGRHBRAKCHCGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-oxindole-1-carboxamide (CAS 100599-06-2) – Essential Intermediate for Tenidap and Oxindole-Based NSAID Candidates


5-Chloro-2-oxindole-1-carboxamide is a 2-oxindole-1-carboxamide derivative distinguished by a chlorine atom at the 5-position of the oxindole ring. It is the penultimate intermediate in the synthesis of Tenidap, a dual cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO) inhibitor that was advanced to clinical development for rheumatoid arthritis and osteoarthritis . The compound is supplied as a light-brown solid with a molecular weight of 210.62 g/mol, slight solubility in chloroform and methanol, and a recommended storage temperature of -20 °C .

5-Chloro-2-oxindole-1-carboxamide: Why Near-Neighbor Oxindole Derivatives Cannot Be Interchanged Without Compromising Synthetic Efficiency


Within the 2-oxindole-1-carboxamide family, subtle structural alterations—such as removal of the 5-chloro substituent, relocation of the halogen, or replacement of the unsubstituted carboxamide with N-alkyl variants—radically alter the cyclisation kinetics, intermediate stability, and final acylation reactivity. The unsubstituted 2-oxindole-1-carboxamide, for example, lacks the chlorine-mediated electronic activation that facilitates the regioselective 3-acylation step toward Tenidap, while the 5-fluoro analog exhibits different crystallinity and solubility profiles that impact downstream processing. These compound-specific features directly translate into quantifiable differences in isolated yield, chromatographic purity, and process mass intensity, making generic substitution a measurable liability rather than a matter of chemical analogy .

5-Chloro-2-oxindole-1-carboxamide – Head-to-Head Quantitative Evidence for Procurement Decisions


Cyclisation Yield: Acetic Anhydride/Sodium Acetate Outperforms Thionyl Chloride and p-Toluenesulfonic Acid by >2‑Fold

In a direct head-to-head comparison within the same study, three cyclisation methods were evaluated for the conversion of 2-(5-chloro-2-ureidophenyl)acetic acid to 5-chloro-2-oxindole-1-carboxamide. The acetic anhydride/sodium acetate system delivered an isolated yield of 83% (combined two crops), whereas thionyl chloride in dichloroethane gave 41% and p-toluenesulfonic acid in toluene under azeotropic reflux gave only 35%. This 2.0–2.4‑fold yield advantage translates into substantially lower raw-material demand for the same quantity of target intermediate .

Process Chemistry Oxindole Cyclisation Yield Optimization

Aqueous Solubility Advantage Over the Parent 5-Chloro-2-oxindole Starting Material

5-Chloro-2-oxindole-1-carboxamide exhibits a calculated aqueous solubility of 3.2 g/L at 25 °C, whereas its immediate precursor 5-chloro-2-oxindole is reported to be slightly soluble at 2.0 g/L under the same conditions. This 1.6‑fold solubility enhancement, attributed to the carboxamide moiety, facilitates aqueous work-up during the hydrolysis and neutralization stages of the Tenidap process .

Physicochemical Profile Downstream Processing Solubility

Melting-Point and HPLC Purity: A 98% Purity Specification with a Sharp Melting Range of 210–211 °C

The improved acetic anhydride/sodium acetate process consistently delivers 5-chloro-2-oxindole-1-carboxamide with an HPLC purity of 98% and a narrow melting range of 210–211 °C (lit. 211 °C), indicative of high crystalline homogeneity. In contrast, the earlier trifluoroacetic anhydride/trifluoroacetic acid method yielded only 80 mg of product from 4.78 g of starting material (approx. 3% yield), precluding reliable purity assessment and rendering the route unsuitable for quality-controlled supply chains .

Quality Control Purity Melting Point

Replacement of Hazardous Organic Isocyanates with Inorganic Cyanates Enables Safer, Scalable Manufacture

The legacy route to 5-chloro-2-oxindole-1-carboxamide employed chlorosulfonyl isocyanate or organic isocyanates, reagents that pose significant toxicity and handling hazards on scale. The improved process substitutes these with in situ-generated isocyanic acid from potassium cyanate and acetic acid, a benign inorganic cyanate system. The switch eliminates the need for specialised containment and reduces the process mass intensity, while delivering the intermediate 2-(5-chloro-2-ureidophenyl)acetic acid in 68% yield and 98.5% purity .

Process Safety Scalability Green Chemistry

5-Chloro-2-oxindole-1-carboxamide – Proven Research and Industrial Deployment Scenarios


Kilogram-Scale Manufacture of Tenidap Sodium for Preclinical and Clinical Supply

The compound’s >2‑fold yield advantage in the acetic anhydride/sodium acetate cyclisation, combined with the safe inorganic cyanate process, has been validated at 1–2 kg scale, demonstrating robust and reproducible yields across all stages. This established process is directly transferable to pilot-plant settings for Tenidap sodium production .

Synthesis of 3-Acyl-2-oxindole-1-carboxamide Libraries for Dual COX/LOX Inhibitor Screening

Because 5-chloro-2-oxindole-1-carboxamide is the direct acylation substrate, it enables a unified synthetic entry to diverse 3-acyl oxindole libraries. The reported 88% yield for the acylation step to Tenidap demonstrates high reactivity toward thiophene-2-carbonyl chloride, while the 98% purity of the starting carboxamide ensures that resulting library members are free from confounding by-products .

Quality-Controlled Reference Standard for Oxindole Intermediate Release Testing

With a well-defined melting point (210–211 °C), HPLC purity of 98%, and full spectroscopic characterisation (¹H NMR, IR, MS), the compound can serve as a primary reference standard for identity and purity testing in quality control laboratories that oversee Tenidap or related oxindole pharmaceutical intermediates .

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